molecular formula C17H19ClN2O2 B6709913 N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide

Cat. No.: B6709913
M. Wt: 318.8 g/mol
InChI Key: QBYGDZSREWRJGN-UHFFFAOYSA-N
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Description

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a cyclopropyl group, and a chlorophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-14-5-1-12(2-6-14)11-22-10-9-20-17(21)15-7-8-19-16(15)13-3-4-13/h1-2,5-8,13,19H,3-4,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGDZSREWRJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN2)C(=O)NCCOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the chlorophenyl moiety: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Final coupling: The final step involves coupling the intermediate with 2-(4-chlorophenyl)methoxyethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide
  • N-[2-(4-fluorophenyl)ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide

Uniqueness

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-cyclopropyl-1H-pyrrole-3-carboxamide is unique due to the presence of the methoxy group on the chlorophenyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

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